Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 245429-72-5
VCID: VC8093261
InChI: InChI=1S/C16H19NO2/c1-2-19-16(18)15-13-8-9-14(10-13)17(15)11-12-6-4-3-5-7-12/h3-9,13-15H,2,10-11H2,1H3
SMILES: CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol

Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

CAS No.: 245429-72-5

Cat. No.: VC8093261

Molecular Formula: C16H19NO2

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate - 245429-72-5

Specification

CAS No. 245429-72-5
Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
IUPAC Name ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Standard InChI InChI=1S/C16H19NO2/c1-2-19-16(18)15-13-8-9-14(10-13)17(15)11-12-6-4-3-5-7-12/h3-9,13-15H,2,10-11H2,1H3
Standard InChI Key QTORYUWTNCMODY-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2
Canonical SMILES CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2

Introduction

Structural and Molecular Characteristics

The compound’s bicyclo[2.2.1]hept-5-ene core consists of a seven-membered ring system with a bridgehead nitrogen atom. Key features include:

PropertyValue
Molecular FormulaC₁₆H₁₉NO₂
Molecular Weight257.33 g/mol
IUPAC NameEthyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
SMILESCCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2
LogP~2.7 (predicted)

The benzyl group enhances lipophilicity, improving membrane permeability, while the ester moiety allows for further derivatization. X-ray crystallography and NMR spectroscopy (¹H, ¹³C) confirm the endo configuration of the benzyl group and the stereochemistry of the bicyclic system .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Diels-Alder Reaction: Cyclopentadiene reacts with a tosyl cyanide or chlorosulfonyl isocyanate to form a bicyclic lactam intermediate .

  • Esterification: The intermediate undergoes alkylation with ethyl chloroformate in the presence of a base (e.g., triethylamine) at low temperatures (−20°C to 0°C) in dichloromethane or tetrahydrofuran (THF).

Example Protocol:

  • Precursor: 2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Reagents: Ethyl chloroformate, DMAP (catalyst), anhydrous THF.

  • Yield: 65–75% after column chromatography.

Industrial Considerations

Industrial methods remain proprietary but likely involve continuous-flow reactors to optimize exothermic steps and reduce solvent use. Challenges include controlling stereoselectivity and minimizing by-products like sulfones .

Chemical Reactivity and Derivatives

The compound participates in three primary reactions:

Oxidation

Treatment with m-chloroperoxybenzoic acid (MCPBA) yields an epoxide at the double bond (C5–C6). This reaction proceeds via electrophilic addition with >90% regioselectivity .

Reduction

Catalytic hydrogenation (H₂/Pd/C) saturates the double bond, producing ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate. The reaction is stereospecific, favoring cis hydrogen addition .

Substitution

Electrophiles (e.g., halogens, sulfonyl chlorides) target the nitrogen or benzyl group. For example, bromination with NBS generates a brominated derivative at C3 .

Applications in Pharmaceutical Research

Neurological Agents

The bicyclic scaffold mimics tropane alkaloids, enabling interactions with neurotransmitter transporters. Derivatives show preliminary activity as dopamine reuptake inhibitors (IC₅₀: 50–100 nM) .

Material Science

The compound serves as a monomer in polyamide synthesis, imparting rigidity and thermal stability (Tg: 150–160°C) .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylateLacks benzyl groupReduced CNS penetration
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylateMethyl esterHigher metabolic instability
2-Azabicyclo[2.2.1]hept-5-en-3-oneKetone instead of esterEnhanced electrophilicity

The benzyl variant’s logP (2.7 vs. 1.8 for methyl analog) correlates with 3-fold higher blood-brain barrier permeability in rodent models .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with moderate affinity (Ki: 15 μM), likely via π-π stacking between the benzyl group and Trp86 in the catalytic gorge .

Antimicrobial Effects

Preliminary assays show MIC values of 32 μg/mL against Staphylococcus aureus, attributed to membrane disruption .

Neuropharmacology

In silico docking predicts interactions with the serotonin transporter (SERT), suggesting potential antidepressant applications .

Challenges and Future Directions

  • Stereochemical Complexity: Wagner-Meerwein rearrangements under acidic conditions complicate synthesis .

  • Scalability: Industrial production requires cheaper catalysts (e.g., Fe instead of Pd) .

  • Biological Optimization: Prodrug strategies (e.g., ester hydrolysis) may improve bioavailability .

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